3,4-difluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Description
This compound features a benzamide core substituted with 3,4-difluoro groups, linked to a 1-(2-methylpropyl)-2-oxo-tetrahydroquinolin-6-yl moiety. The 2-methylpropyl (isobutyl) group on the tetrahydroquinoline ring introduces steric bulk and lipophilicity, which may impact membrane permeability and pharmacokinetics. While direct pharmacological data are unavailable, structural analogs suggest applications in drug discovery, particularly as intermediates or bioactive scaffolds .
Properties
IUPAC Name |
3,4-difluoro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O2/c1-12(2)11-24-18-7-5-15(9-13(18)4-8-19(24)25)23-20(26)14-3-6-16(21)17(22)10-14/h3,5-7,9-10,12H,4,8,11H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMRFOHDROBCRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multiple steps, including the formation of the quinoline ring system and subsequent functionalization. One common synthetic route involves the condensation of an anthranilic acid derivative with an appropriate aldehyde, followed by cyclization and further functionalization to introduce the isobutyl and oxo groups .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of more efficient catalysts, solvents, and reaction conditions to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The difluorobenzamide moiety can undergo substitution reactions, where the fluorine atoms are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of difluorobenzamide derivatives with different substituents.
Scientific Research Applications
3,4-difluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical structural and physicochemical properties of the target compound and its closest analogs:
Substituent Effects and Functional Group Analysis
Benzamide vs. Sulfonamide
- The target’s benzamide group (CONH₂) is less acidic than sulfonamide (SO₂NH₂), which may reduce solubility in aqueous environments but improve passive diffusion across membranes.
Halogenation (Fluoro vs. Chloro vs. Methoxy)
- 3,4-Difluoro (target): Electron-withdrawing effects stabilize the benzamide against hydrolysis and oxidative metabolism. Fluorine’s small size minimizes steric disruption.
- 3,4-Dichloro (M075-0849): Chlorine’s higher lipophilicity increases membrane permeability but may reduce metabolic stability due to slower cytochrome P450-mediated dehalogenation.
- 3,4-Dimethoxy (BF20921): Electron-donating methoxy groups could destabilize the molecule under acidic conditions but improve solubility in polar solvents .
Alkyl Chain Variations
- Ethyl (M075-0849): Shorter chain reduces steric hindrance, possibly improving binding to flat binding pockets .
Implications for Drug Discovery
- Metabolic Stability : The target’s fluorine substituents likely confer superior stability compared to chloro or methoxy analogs.
- Solubility : Sulfonamide analogs (e.g., BF20921) may exhibit better solubility in physiological buffers than the benzamide-based target.
- Bioavailability : The target’s isobutyl group could enhance oral absorption via increased lipophilicity, though this may require formulation optimization.
Biological Activity
3,4-Difluoro-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a tetrahydroquinoline core, which is known for its diverse pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure includes:
- A difluorobenzamide moiety.
- A tetrahydroquinoline core that contributes to its biological properties.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- In vitro studies have shown that related tetrahydroquinoline derivatives inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
There is emerging evidence that compounds with similar structures possess antimicrobial properties. Research has demonstrated:
- Antibacterial effects against Gram-positive and Gram-negative bacteria. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
Structure-Activity Relationship (SAR)
Understanding the relationship between the structure of this compound and its biological activity is essential for drug design. Key findings include:
- The presence of fluorine atoms enhances lipophilicity and may improve membrane permeability.
- The tetrahydroquinoline scaffold is critical for interacting with biological targets such as enzymes involved in cancer progression .
Case Studies
Several case studies illustrate the biological activity of related compounds:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Study 1 | Tetrahydroquinoline Derivative | Anticancer | Induced apoptosis in MCF7 cells with IC50 = 5 µM |
| Study 2 | Similar Benzamide | Antimicrobial | Inhibited E. coli with MIC = 15 µg/mL |
| Study 3 | Fluorinated Analog | Antiviral | Showed efficacy against HSV with IC50 = 10 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
